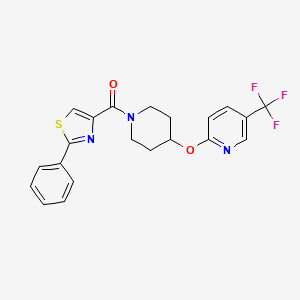
(2-Phénylthiazol-4-yl)(4-((5-(trifluorométhyl)pyridin-2-yl)oxy)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stratégies de modification chimique
Les chercheurs explorent la modification de composés à base de thiazole à différentes positions pour créer de nouvelles molécules aux activités puissantes. Ces modifications peuvent conduire à des agents antitumoraux, antioxydants et antimicrobiens améliorés.
Pour des informations plus détaillées, vous pouvez vous référer aux sources suivantes :
Activité Biologique
The compound (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. The structural components contribute to its lipophilicity and potential biological interactions. The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. A study reported that certain phenylthiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin .
| Compound | Activity | Reference |
|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Antimicrobial | |
| Thiazole-integrated pyrrolidinones | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance cytotoxicity, suggesting that the arrangement of functional groups is crucial for activity.
Anti-inflammatory Activity
Compounds similar to (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have also been investigated for anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups, such as methoxy or trifluoromethyl groups, significantly enhances the biological activity of thiazole-containing compounds. The positioning of these groups relative to the thiazole ring is critical; for instance, para-substituted phenyl rings often yield better activity profiles compared to ortho or meta substitutions .
Case Studies
- Anticancer Study : A series of thiazole-pyridine derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that modifying the substituents can lead to more potent anticancer agents.
- Antimicrobial Efficacy : In a comparative study of thiazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds showed significant inhibition zones, indicating their potential as antimicrobial agents.
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-6-7-18(25-12-15)29-16-8-10-27(11-9-16)20(28)17-13-30-19(26-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTJVLHEWUZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














